molecular formula C22H19N3O3S B11424411 8-(1,3-Benzodioxol-5-yl)-3-benzyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(1,3-Benzodioxol-5-yl)-3-benzyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11424411
M. Wt: 405.5 g/mol
InChI Key: NELGWBDLQWNGRE-UHFFFAOYSA-N
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Description

8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that features a unique combination of benzodioxole, benzyl, and pyridothiadiazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of palladium-catalyzed coupling reactions, followed by cyclization steps using reagents like cesium carbonate and toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate for cyclization, and hydrogen peroxide for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the benzyl position.

Scientific Research Applications

8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2H-1,3-BENZODIOXOL-5-YL)-3-BENZYL-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is unique due to its combination of benzodioxole and pyridothiadiazine structures, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-3-benzyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H19N3O3S/c23-10-18-17(16-6-7-19-20(8-16)28-14-27-19)9-21(26)25-12-24(13-29-22(18)25)11-15-4-2-1-3-5-15/h1-8,17H,9,11-14H2

InChI Key

NELGWBDLQWNGRE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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